molecular formula C4H6N6O B018466 Nitrosotriaminopyrimidine CAS No. 1006-23-1

Nitrosotriaminopyrimidine

Cat. No. B018466
CAS RN: 1006-23-1
M. Wt: 154.13 g/mol
InChI Key: XLQQJSWJHHKLOK-UHFFFAOYSA-N
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Patent
US04167633

Procedure details

The process according to claim 1 wherein 2,4,6-triaminopyrimidine is reacted with an equimolar amount of sodium nitrite in the presence of about 1.5 molar amount of HOAc in the presence of water to produce the intermediate 2,4,6-triamino-5-nitrosopyrimidine in the form of a stirrable slurry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([NH2:9])[N:3]=1.[N:10]([O-])=[O:11].[Na+].CC(O)=O>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N:10]=[O:11])=[C:4]([NH2:9])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)N=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.